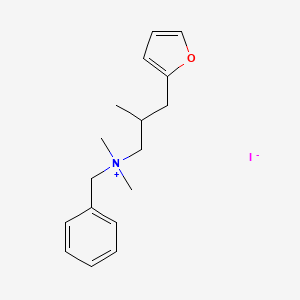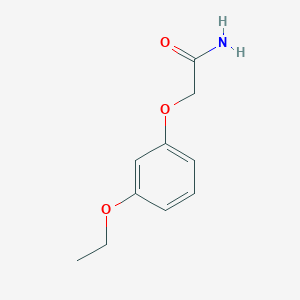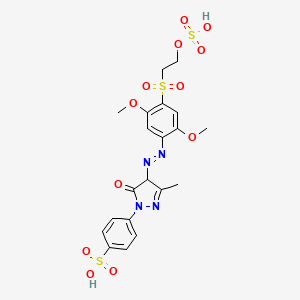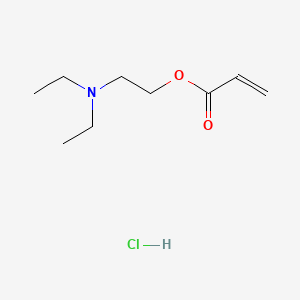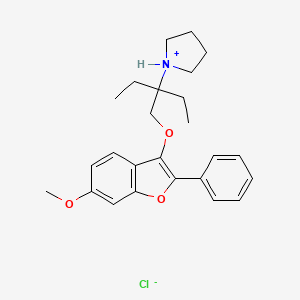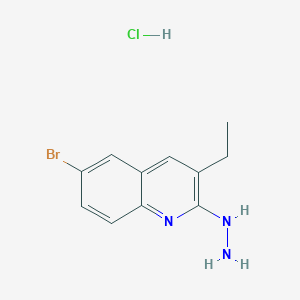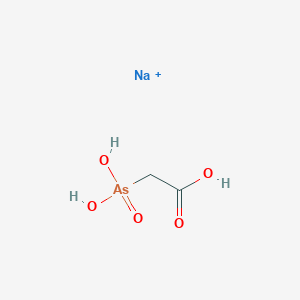
Sodium;2-arsonoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-arsonoacetic acid is an organoarsenic compound with the chemical formula C₂H₅AsO₅Na It is a derivative of arsonoacetic acid, where the sodium ion replaces the hydrogen ion in the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :
- Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.
- Add 100 grams of powdered arsenious oxide to the hot solution.
- After cooling the solution to 20°C, add 48 grams of chloroacetic acid.
- Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.
- Allow the reaction mixture to stand at room temperature for one hour.
- Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.
- Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-arsonoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenoacetic acid.
Applications De Recherche Scientifique
Sodium;2-arsonoacetic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Sodium;2-arsonoacetic acid can be compared with other similar compounds, such as methylarsonic acid and phosphonoacetic acid .
Methylarsonic acid: This compound has a similar structure but with a methyl group instead of a carboxyl group. It is less reactive and has different biological activities.
Phosphonoacetic acid: This compound is isomorphous with this compound and has similar chemical properties but contains phosphorus instead of arsenic.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Further studies are needed to explore its full potential and develop new applications.
Propriétés
Formule moléculaire |
C2H5AsNaO5+ |
|---|---|
Poids moléculaire |
206.97 g/mol |
Nom IUPAC |
sodium;2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1 |
Clé InChI |
SLALCKDFXIMKLH-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)[As](=O)(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


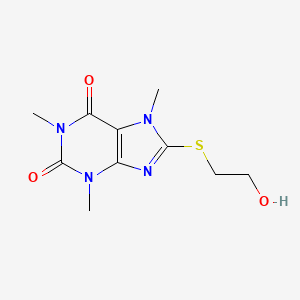
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
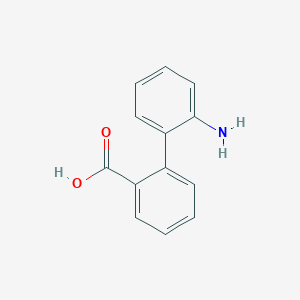
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
